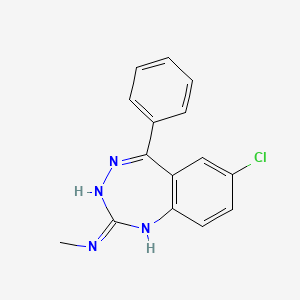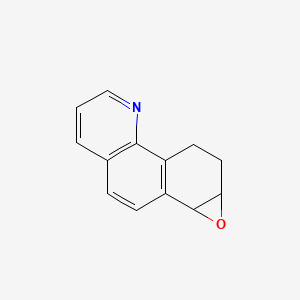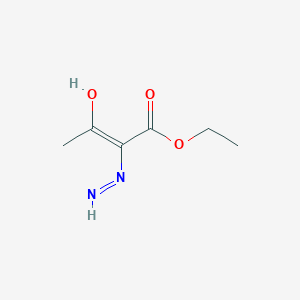![molecular formula C13H6Br2O2 B14317386 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 109410-75-5](/img/structure/B14317386.png)
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a polycyclic aromatic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]naphthalene core with two bromine atoms and a dione functional group. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene using molecular bromine under irradiation conditions. This process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a projector lamp at low temperatures (below 10°C). The resulting tetrabromide intermediate is then subjected to dehydrobromination to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione functional group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization and Aromatization: The compound can undergo cyclization and aromatization reactions, forming polycyclic aromatic hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with typical conditions including controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with molecular targets through its bromine atoms and dione functional group. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo cyclization and aromatization also plays a role in its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-cyclopenta[b]naphthalene: A related compound with a similar core structure but lacking the bromine atoms and dione functional group.
3H-cyclopenta[a]naphthalene: Another polycyclic aromatic hydrocarbon with a different arrangement of the cyclopenta ring.
Indene-based bicyclic isomers: Compounds such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, which share structural similarities.
Uniqueness
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its significance.
Eigenschaften
| 109410-75-5 | |
Molekularformel |
C13H6Br2O2 |
Molekulargewicht |
353.99 g/mol |
IUPAC-Name |
2,2-dibromocyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O2/c14-13(15)11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(13)17/h1-6H |
InChI-Schlüssel |
GNTLKXFUHOSVAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









